molecular formula C15H11ClN2O3S2 B2847008 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 880404-24-0

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2847008
CAS No.: 880404-24-0
M. Wt: 366.83
InChI Key: GVNQGLAXWXSMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzothiazole-derived compound characterized by a 6-chloro substitution on the benzo[d]thiazole ring and a 3-(methylsulfonyl) group on the benzamide moiety. This structure confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-23(20,21)11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQGLAXWXSMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated benzene ring can be reduced to form the corresponding benzene derivative.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzene derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H16ClN3O3S2
  • Molecular Weight : 458.0 g/mol
  • CAS Number : 886937-48-0

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole, including N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential as a chemotherapeutic agent.
Anti-inflammatory EffectsReduced cytokine production, indicating potential therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylase, which plays a role in regulating gene expression and has implications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzo[d]thiazole Derivatives

The target compound differs from analogs primarily in its substituents. Key comparisons include:

Compound Name Substituents (Benzo[d]thiazole/Benzamide) Key Properties/Applications Evidence Source
N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide 6-Cl; 3-(methylsulfonyl) Potential receptor modulation
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂; unsubstituted benzamide Corrosion inhibition (85% efficiency)
N-(2-(6-Chlorobenzo[d]thiazol-2-yl)phenyl)benzamide 6-Cl; unsubstituted benzamide Melting point: 144–147°C; NMR shifts
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 6-Cl; acetamide + piperazine IR: 1686 cm⁻¹ (C=O); m.p. 225–226°C
  • Electronic Effects : The 3-(methylsulfonyl) group is a strong electron-withdrawing substituent, which may enhance binding affinity to receptors compared to electron-donating groups (e.g., -NH₂ in ABTB) .
  • Bioactivity : Analogs with carbamothioyl or piperazine moieties (e.g., compounds in –9) show varied bioactivity scores (e.g., protease inhibition), suggesting the target compound’s sulfonyl group could modulate similar pathways .

Spectroscopic and Physical Properties

  • FT-IR : The target’s methylsulfonyl group would exhibit strong S=O stretches (~1350–1150 cm⁻¹), distinct from amine (-NH₂, ~3300–3400 cm⁻¹) or acetamide (C=O, ~1686 cm⁻¹) peaks in analogs .
  • NMR : The 3-(methylsulfonyl) benzamide proton would deshield adjacent aromatic protons, contrasting with chloro- or methoxy-substituted analogs (e.g., compound 3c in shows δ 12.74 ppm for NH) .
  • Melting Points : The target’s m.p. is likely higher than ABTB (synthesized as a free-flowing powder) due to sulfonyl-induced crystallinity but lower than piperazine-containing analogs (e.g., 225–226°C in ) .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2S, and its structure features a benzothiazole moiety linked to a sulfonamide group. The presence of chlorine and methylsulfonyl groups enhances its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1A-4311.98Induction of apoptosis
2Jurkat<1.0Bcl-2 inhibition
3HeLa23.30Cell cycle arrest

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like chlorine enhances the compound's potency against tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
  • Enzyme Modulation : As a GK activator, it could enhance insulin secretion and improve glucose uptake in peripheral tissues, similar to findings with other thiazole derivatives .

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various benzothiazole derivatives for their antiproliferative effects. The study reported that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against multiple cancer cell lines .

In another case, a series of sulfonamide derivatives were tested for their ability to antagonize PPARα, revealing that some compounds showed promising antiproliferative activity comparable to established drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Cyclocondensation of substituted thioamides with α-haloketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) under reflux conditions in ethanol, followed by purification via chromatography or recrystallization .
  • Introduction of the methylsulfonyl group via oxidation or sulfonation reactions, requiring precise control of temperature and pH to avoid side products like sulfoxides .
  • Characterization using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities from synthetic intermediates .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer Screening : Cell viability assays (MTT or SRB) using cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .
  • Enzyme Inhibition : Fluorescence-based assays to evaluate inhibition of kinases or inflammatory enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with halogen (Cl, F), sulfonyl (methyl, ethyl), or heterocyclic modifications to assess potency changes .
  • 3D Conformational Analysis : X-ray crystallography or molecular dynamics simulations to correlate binding affinity with spatial arrangements of functional groups .
  • Pharmacophore Mapping : Identify critical moieties (e.g., chlorobenzo[d]thiazole, methylsulfonyl) using QSAR models .

Q. How to resolve contradictory data in biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to poor stability .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics if fluorescence assays yield inconsistencies) .

Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., morpholinosulfonyl) to enhance water solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma half-life .
  • LogP Optimization : Adjust substituents (e.g., replacing methylsulfonyl with hydrophilic groups) to balance lipophilicity .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .
  • Pull-Down Assays : Use biotinylated analogs to isolate and identify interacting proteins via LC-MS .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodological Answer :

  • Xenograft Models : Implant human cancer cells (e.g., HCT-116) into immunocompromised mice to assess tumor growth inhibition .
  • Pharmacokinetic Profiling : Measure plasma concentration-time curves after oral/intravenous administration to calculate AUC and clearance rates .
  • Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) in rodent models to establish safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.